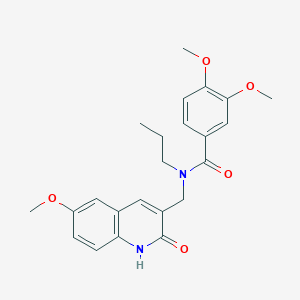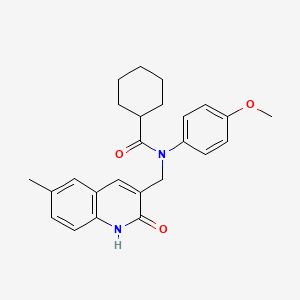
2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-isopropylacetamide, commonly known as CPI-455, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy.
Wissenschaftliche Forschungsanwendungen
CPI-455 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments. CPI-455 has been tested in different cancer cell lines, including breast cancer, lung cancer, and ovarian cancer, and has shown significant antitumor activity.
Wirkmechanismus
CPI-455 inhibits the activity of a protein called bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression. By inhibiting BRD4, CPI-455 prevents the expression of genes that are essential for cancer cell growth and survival, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
CPI-455 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential for metastasis. In addition, CPI-455 has been shown to enhance the efficacy of other anticancer drugs, making it a potential candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CPI-455 is its high potency and selectivity for BRD4. It has been shown to have minimal off-target effects, making it a useful tool for studying the role of BRD4 in cancer biology. However, one of the limitations of CPI-455 is its poor solubility, which can make it challenging to use in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on CPI-455. One area of interest is the development of new formulations that can improve the solubility and bioavailability of CPI-455. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to CPI-455, which can help to identify patients who are most likely to benefit from the treatment. Additionally, further studies are needed to determine the long-term safety and efficacy of CPI-455 in preclinical and clinical settings.
Conclusion:
In conclusion, CPI-455 is a promising candidate for the development of new cancer treatments. Its high potency and selectivity for BRD4 make it a useful tool for studying the role of BRD4 in cancer biology. However, further studies are needed to determine its long-term safety and efficacy, and to identify new formulations and biomarkers that can improve its clinical utility.
Synthesemethoden
CPI-455 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method of CPI-455 has been described in detail in several scientific publications, and it involves the use of different reagents and catalysts to obtain the final product.
Eigenschaften
IUPAC Name |
2-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-12(2)21-17(24)11-25-16-10-6-4-8-14(16)19-22-18(23-26-19)13-7-3-5-9-15(13)20/h3-10,12H,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECQXOHYZJNOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704709.png)
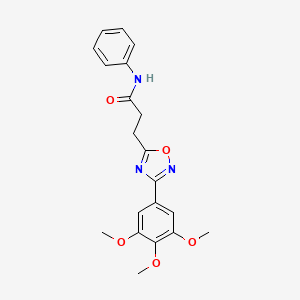
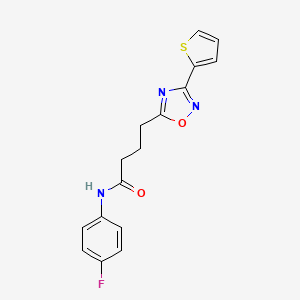
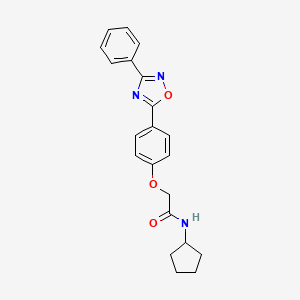
![3-(3-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704722.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704736.png)

